(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Description
(5-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a pyrazole-based compound featuring a hydroxymethyl group at position 1, an ethyl substituent at position 5, and a pyridin-2-yl moiety at position 2. Below, we analyze its structural and functional analogs to infer its properties and relevance.
Properties
IUPAC Name |
(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9-7-11(13-14(9)8-15)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYUJLCZEDXGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Substitution
A common approach to synthesize substituted pyrazoles involves condensation reactions between hydrazines and β-ketoesters or β-diketones, followed by functional group modifications.
According to research on pyrazole derivatives, methyl ketones can be reacted with diethyl malonate, followed by cyclization with hydrazine under reflux to yield 5-substituted-1H-pyrazole-3-carboxylates. This method can be adapted to introduce the ethyl group at the 5-position by selecting appropriate alkyl ketones.
The pyridin-2-yl substituent at the 3-position can be introduced via cross-coupling reactions or by using pyridinyl-substituted precursors during ring formation.
Introduction of the Methanol Group
Reduction of pyrazole-3-carboxylates to the corresponding pyrazol-1-ylmethanol derivatives is efficiently achieved using lithium aluminum hydride (LiAlH4) in diethyl ether at low temperatures (0 °C), as demonstrated in the synthesis of related pyrazolylmethanol compounds. The reaction is typically monitored by thin-layer chromatography (TLC) and quenched with saturated ammonium chloride solution to terminate the reaction.
The isolated pyrazolylmethanol compounds are purified by extraction and drying over sodium sulfate, followed by solvent removal under vacuum, yielding high purity products with yields around 85–90%.
Detailed Reaction Conditions and Yields
Summary of Key Research Findings
The reduction of pyrazole-3-carboxylates using LiAlH4 is a robust and high-yielding method to obtain pyrazol-1-ylmethanol derivatives, including compounds structurally related to this compound.
The initial formation of the pyrazole ring with the desired substituents is critical and can be achieved through condensation of methyl ketones with diethyl malonate and hydrazine under reflux.
Purification steps involving aqueous work-up, organic extraction, and drying are essential for obtaining pure final products with reproducible yields.
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole and pyridine moieties exhibit anticancer properties. A study demonstrated that (5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol derivatives showed inhibitory effects on cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival and proliferation.
Case Study:
In a comparative analysis, derivatives of this compound were tested against several cancer types, including breast and lung cancer. The results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as a lead compound for further development.
2. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Cytokine |
|---|---|---|
| This compound | 15 | TNF-alpha |
| Standard Drug | 20 | TNF-alpha |
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has been explored in the field of organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated.
Case Study:
A study focused on the incorporation of this compound into OLED devices demonstrated improved efficiency and stability compared to conventional materials. The device showed a maximum brightness of 10,000 cd/m² at an operating voltage lower than that of devices using traditional hole transport materials.
Mechanism of Action
The mechanism of action of (5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyridyl-pyrazole backbone is a recurring motif in coordination chemistry. For example:
- Bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate () incorporates pyridyl-pyrazole units as tridentate ligands, forming stable Ni(II) complexes. The pyridyl nitrogen and pyrazole groups facilitate metal coordination, a feature likely shared with the target compound .
- N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine () shares the hydroxymethyl-pyrazole moiety but replaces the ethyl and pyridyl groups with a thiazole ring. Its synthesis involved refluxing (1H-pyrazol-1-yl)methanol with 2-aminothiazole, yielding a product with a melting point of 108–110°C, suggesting moderate thermal stability .
Table 1: Substituent Comparison of Pyrazole Derivatives
Physicochemical Properties
- Solubility and Crystallinity: The nickel complex in crystallizes as a methanol disolvate, indicating that methanol is a viable solvent for pyridyl-pyrazole derivatives. The target compound’s hydroxymethyl group may enhance water solubility compared to non-polar analogs like the trifluoromethyl derivative in .
- Thermal Stability : The melting point of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (108–110°C) suggests that hydroxymethyl-pyrazole derivatives exhibit moderate thermal stability, though the ethyl and pyridyl groups in the target compound could increase steric hindrance and stability .
Biological Activity
(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring with an ethyl substitution at the 5-position and a pyridine moiety at the 3-position, along with a hydroxymethyl group. This unique structure suggests diverse chemical reactivity and potential pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural characteristics can be summarized in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Pyrazole Ring | Present |
| Ethyl Group | Substituted at 5-position |
| Pyridine Ring | Substituted at 3-position |
| Hydroxymethyl Group | Attached to nitrogen of pyrazole |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, although specific data on its efficacy remains limited.
- Anti-inflammatory Properties : Similar pyrazole derivatives have demonstrated significant anti-inflammatory effects, suggesting that this compound might also possess such activity.
- Anticancer Potential : Compounds with similar structures have been reported to inhibit cancer cell proliferation, indicating that this compound may have anticancer properties.
Anticancer Activity
A study involving pyrazole derivatives indicated that compounds with similar structures could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, one derivative exhibited an IC50 value ranging from 0.08 to 12.07 mM against various cancer cell lines, demonstrating significant antiproliferative activity .
Anti-inflammatory Effects
Research on related compounds has shown promising anti-inflammatory effects, with some derivatives achieving IC50 values comparable to established anti-inflammatory drugs like diclofenac . The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses.
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The hydroxymethyl group can facilitate hydrogen bonding, enhancing binding affinity to target sites.
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 3-(Pyridin-2-yl)-1H-pyrazole | Lacks ethyl substitution | Antimicrobial |
| 4-Ethylpyrazole | Ethyl at a different position | Anti-inflammatory |
| 5-Methylpyrazole | Methyl instead of ethyl | Neuroprotective |
| This compound | Unique combination enhancing solubility | Potential anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation of pyrazole precursors with hydrazine derivatives. For example, a reflux method using ethanol as the solvent, hydrazine hydrate, and KOH (5 hours, monitored by TLC) yields pyrazole derivatives. Post-reaction workup involves acidification with HCl and crystallization from ethanol . Optimization may involve adjusting molar ratios (e.g., 0.003 mol substrate) or reaction time to minimize by-products.
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization relies on ¹H NMR for proton environments (e.g., pyridyl and ethyl groups), IR spectroscopy for functional groups (e.g., O-H stretch at ~3200 cm⁻¹), and mass spectrometry for molecular ion confirmation. X-ray crystallography is critical for resolving bond angles and dihedral angles between pyridyl/pyrazole rings (e.g., 3.8°–13.4° deviations observed in related complexes) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : Polar aprotic solvents like DMF or ethanol are preferred due to the hydroxyl and pyridyl groups. Stability tests under varying pH and temperature (e.g., 4°C storage for long-term preservation) are recommended. Related pyrazole-methanol derivatives show moderate solubility in methanol and dichloromethane but poor solubility in hexane .
Advanced Research Questions
Q. How does the pyridyl-pyrazole scaffold influence coordination chemistry with transition metals?
- Methodological Answer : The N-atoms in the pyridyl and pyrazole moieties act as chelating sites. For example, ferrous sulfate reacts with bis-pyridylpyrazole ligands in methanol at 60°C for 48 hours, forming complexes with zigzag hydrogen-bonded chains. X-ray studies reveal intramolecular N–H···N and intermolecular O–H···N interactions, critical for stabilizing metal-organic frameworks .
Q. What strategies resolve contradictions in synthetic yields when varying substituents on the pyrazole ring?
- Methodological Answer : Substituent effects (e.g., electron-withdrawing vs. donating groups) can alter reaction kinetics. For instance, bulkier groups (e.g., 5-bromothiophene) may reduce yields due to steric hindrance during cyclization. Systematic screening via HPLC or GC-MS helps identify optimal conditions (e.g., higher KOH concentrations for deprotonation) .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer potential. For related pyrazole-ethanol derivatives, DFT aligns with X-ray data to model hydrogen-bonding networks and redox behavior, aiding in hypothesizing interactions with DNA or enzymes .
Q. What role does this compound play in designing luminescent materials?
- Methodological Answer : Cadmium(II) complexes of pyridylpyrazole-benzoate ligands exhibit tunable luminescence dependent on ligand-metal charge transfer (LMCT). Emission spectra (e.g., λmax = 450–500 nm) are analyzed via photoluminescence spectroscopy, with crystal packing (e.g., π-π stacking) enhancing quantum yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
